molecular formula C16H24N2O3 B11510474 N-(4-tert-butylphenyl)-N'-(3-methoxypropyl)ethanediamide

N-(4-tert-butylphenyl)-N'-(3-methoxypropyl)ethanediamide

Cat. No.: B11510474
M. Wt: 292.37 g/mol
InChI Key: QTDLQGQNDLRWDN-UHFFFAOYSA-N
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Description

N’-(4-TERT-BUTYLPHENYL)-N-(3-METHOXYPROPYL)ETHANEDIAMIDE is an organic compound that belongs to the class of amides This compound is characterized by the presence of a tert-butylphenyl group and a methoxypropyl group attached to an ethanediamide backbone

Properties

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

N'-(4-tert-butylphenyl)-N-(3-methoxypropyl)oxamide

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)12-6-8-13(9-7-12)18-15(20)14(19)17-10-5-11-21-4/h6-9H,5,10-11H2,1-4H3,(H,17,19)(H,18,20)

InChI Key

QTDLQGQNDLRWDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-TERT-BUTYLPHENYL)-N-(3-METHOXYPROPYL)ETHANEDIAMIDE typically involves the reaction of 4-tert-butylphenylamine with 3-methoxypropylamine in the presence of an appropriate coupling agent. The reaction is usually carried out under controlled conditions, such as a specific temperature and pH, to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would include steps such as mixing, heating, and purification to obtain the compound in high yield and purity. Common techniques like distillation, crystallization, and chromatography might be employed for purification.

Chemical Reactions Analysis

Types of Reactions

N’-(4-TERT-BUTYLPHENYL)-N-(3-METHOXYPROPYL)ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of materials with specific properties.

Mechanism of Action

The mechanism by which N’-(4-TERT-BUTYLPHENYL)-N-(3-METHOXYPROPYL)ETHANEDIAMIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved would depend on the nature of the interactions and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-TERT-BUTYLPHENYL)-N-(3-METHOXYPROPYL)ETHANEDIAMIDE can be compared with other amides that have similar structural features, such as:
    • N’-(4-TERT-BUTYLPHENYL)-N-(2-METHOXYETHYL)ETHANEDIAMIDE
    • N’-(4-TERT-BUTYLPHENYL)-N-(3-ETHOXYPROPYL)ETHANEDIAMIDE

Uniqueness

The uniqueness of N’-(4-TERT-BUTYLPHENYL)-N-(3-METHOXYPROPYL)ETHANEDIAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.

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